molecular formula C12H17N3 B12592689 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- CAS No. 646056-68-0

2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-

Cat. No.: B12592689
CAS No.: 646056-68-0
M. Wt: 203.28 g/mol
InChI Key: IPJKRZCSKUYRRI-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[35]nonane, 2-(3-pyridinyl)- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- typically involves the formation of the spiro junction through cyclization reactions. One common method is the reaction of a suitable diamine with a ketone or aldehyde under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reactants used.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- involves its interaction with specific molecular targets. The pyridinyl group can bind to metal ions or proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazaspiro[3.5]nonane: Another spiro compound with similar structural features but different substituents.

    2,7-Diazaspiro[4.4]nonane: A related compound with a larger spiro ring system.

Uniqueness

2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential as a ligand in biochemical assays make it a valuable compound in scientific research.

Properties

CAS No.

646056-68-0

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-pyridin-3-yl-2,5-diazaspiro[3.5]nonane

InChI

InChI=1S/C12H17N3/c1-2-7-14-12(5-1)9-15(10-12)11-4-3-6-13-8-11/h3-4,6,8,14H,1-2,5,7,9-10H2

InChI Key

IPJKRZCSKUYRRI-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CN(C2)C3=CN=CC=C3

Origin of Product

United States

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